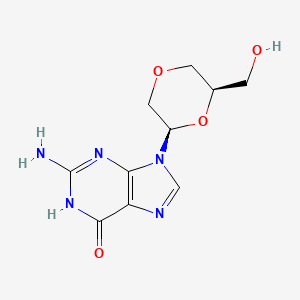

6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)- is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is notable for its unique structure, which includes a dioxane ring and a hydroxymethyl group, making it a subject of interest in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines.

Attachment of the Dioxane Ring: The dioxane ring is attached through a cyclization reaction, which involves the formation of a six-membered ring containing oxygen atoms.

Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

化学反应分析

Types of Reactions

6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Ammonia, amines, halogens

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

科学研究应用

Basic Information

- Molecular Formula : C12H15N5O3

- Molecular Weight : 277.28 g/mol

- CAS Number : 188399-46-4

- Melting Point : >239°C (decomposes)

- Solubility : Slightly soluble in DMSO and methanol

Structure

The compound features a purine base structure with a hydroxymethyl substitution that enhances its biological activity.

Antiviral Activity

This compound is primarily recognized for its antiviral properties, particularly against hepatitis B virus (HBV). As a nucleoside analogue, it inhibits viral replication by interfering with the reverse transcription process.

Case Study: Entecavir

Entecavir, a well-known antiviral drug derived from this compound, has been extensively studied for its efficacy in treating chronic HBV infections. Clinical trials have demonstrated that Entecavir significantly reduces viral load and improves liver function in patients with chronic hepatitis B .

Drug Development

The compound serves as a lead structure for the synthesis of various derivatives aimed at enhancing antiviral potency and selectivity. Modifications to the hydroxymethyl group or the purine base can lead to compounds with improved pharmacokinetic profiles.

Research Findings:

Research has shown that variations in the side chains of nucleoside analogues can lead to increased binding affinity to viral polymerases, thereby enhancing their effectiveness against resistant strains of viruses .

Mechanistic Studies

Studies investigating the mechanism of action of this compound have revealed insights into how it mimics natural nucleosides, allowing it to be incorporated into viral DNA during replication. This incorporation leads to chain termination and ultimately inhibits viral proliferation.

Example:

A study highlighted the structural similarities between this compound and natural nucleosides, which facilitate its recognition by viral enzymes . This understanding is crucial for designing next-generation antiviral therapies.

作用机制

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. In biological systems, it may act as an analog of natural nucleotides, interfering with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The specific pathways involved depend on the context of its use and the target cells or organisms.

相似化合物的比较

Similar Compounds

Adenine: A naturally occurring purine base found in DNA and RNA.

Guanine: Another purine base present in nucleic acids.

Allopurinol: A purine analog used in the treatment of gout.

Uniqueness

6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)- is unique due to its specific structural features, including the dioxane ring and hydroxymethyl group. These features confer distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

生物活性

6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)- is a purine derivative that has garnered attention due to its potential biological activities. This compound is structurally related to nucleoside analogs and has been studied for its antiviral properties, particularly against viruses like hepatitis B and herpes simplex virus.

- Molecular Formula: C16H19N5O4

- Molecular Weight: 351.36 g/mol

- CAS Number: 135434159

The biological activity of this compound can be attributed to its role as a nucleoside analog. It competes with natural nucleosides during viral replication, leading to the termination of viral DNA synthesis. This mechanism is similar to that of other antiviral agents such as Acyclovir and Entecavir.

Antiviral Activity

Research indicates that 6H-Purin-6-one exhibits significant antiviral properties:

-

Hepatitis B Virus (HBV):

- Study Findings: In vitro studies have shown that the compound inhibits HBV replication by interfering with the viral polymerase activity. Its effectiveness is comparable to established antiviral drugs.

- Case Study: A study demonstrated that treatment with this compound resulted in a substantial decrease in HBV DNA levels in infected cell lines .

- Herpes Simplex Virus (HSV):

Pharmacokinetics

The pharmacokinetics of 6H-Purin-6-one are crucial for understanding its therapeutic potential:

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | Approximately 3 hours |

| Metabolism | Primarily hepatic |

| Excretion | Renal |

Safety and Toxicology

Toxicological assessments reveal that 6H-Purin-6-one has a favorable safety profile at therapeutic doses. However, high concentrations may lead to cytotoxic effects in non-target cells. Further studies are needed to establish the maximum tolerated dose and long-term effects.

属性

CAS 编号 |

104548-79-0 |

|---|---|

分子式 |

C10H13N5O4 |

分子量 |

267.24 g/mol |

IUPAC 名称 |

2-amino-9-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-3-18-2-5(1-16)19-6/h4-6,16H,1-3H2,(H3,11,13,14,17)/t5-,6-/m1/s1 |

InChI 键 |

QISYBHKFILRQPT-PHDIDXHHSA-N |

手性 SMILES |

C1[C@H](O[C@H](CO1)N2C=NC3=C2N=C(NC3=O)N)CO |

规范 SMILES |

C1C(OC(CO1)N2C=NC3=C2N=C(NC3=O)N)CO |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。